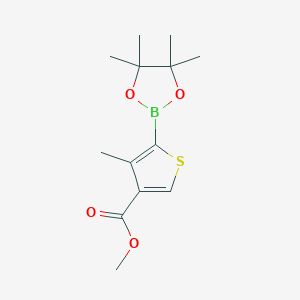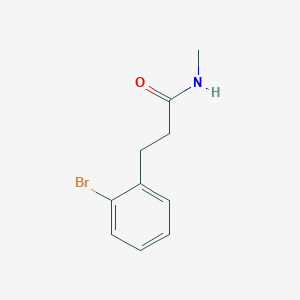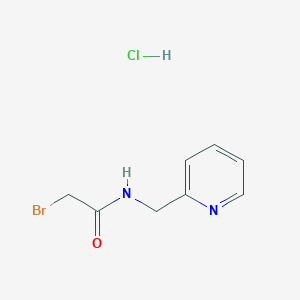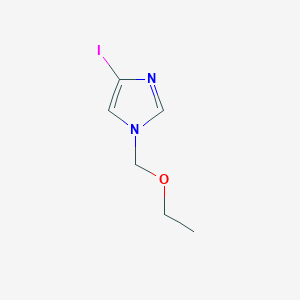
2-Ethyl-butane-1-thiol
Vue d'ensemble
Description
2-Ethyl-butane-1-thiol is an organic compound with the molecular formula C6H14S. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and unpleasant odor, which is typical of many thiols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-butane-1-thiol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide.
Thiourea Method: Another method involves the use of thiourea as a nucleophilic sulfur source.
Industrial Production Methods
Industrial production of thiols often relies on the high nucleophilicity of sulfur. The reaction conditions typically involve the use of excess sulfur nucleophile to prevent the formation of by-products such as sulfides .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-butane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides and sodium hydrosulfide (NaSH) or thiourea.
Major Products
Oxidation: 2-Ethyl-butane-1-disulfide.
Reduction: this compound.
Substitution: Corresponding sulfides.
Applications De Recherche Scientifique
2-Ethyl-butane-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethyl-butane-1-thiol involves its reactivity as a nucleophile. The sulfhydryl group (-SH) can form covalent bonds with electrophilic centers in other molecules. This reactivity is crucial in biological systems, where thiols participate in redox reactions and the formation of disulfide bonds . The molecular targets include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with thiols .
Comparaison Avec Des Composés Similaires
2-Ethyl-butane-1-thiol can be compared with other similar thiols:
3-Methyl-1-butanethiol: This compound has a similar structure but with a methyl group at the third position.
2-Butene-1-thiol: This compound has a double bond in its structure and is also known for its strong odor.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-ethylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYAIVOCJZXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-](/img/structure/B3244862.png)
